N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a triazole ring, and various functional groups
Scientific Research Applications
N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
Target of Action
The compound contains a thiophene moiety, which is a common structural component in many pharmaceuticals . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Many drugs work by binding to specific proteins or enzymes in the body, altering their activity, and thereby producing a therapeutic effect .
Biochemical Pathways
The compound may interact with various biochemical pathways due to the presence of the thiophene moiety . .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence a drug’s bioavailability and effectiveness . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of effects associated with thiophene derivatives, it could potentially have diverse cellular and molecular effects .
Future Directions
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some thiophene derivatives have shown excellent urease inhibition activity
Cellular Effects
Thiophene derivatives have been reported to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene and triazole rings, followed by the introduction of the hydroxyamino and carboxamide groups. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the carbonyl groups can yield alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain triazole rings, are used as antifungal agents.
Uniqueness
N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is unique due to its combination of functional groups and ring systems, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for a variety of research and industrial applications.
Properties
IUPAC Name |
N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S2/c1-16-8(5-12-10(18)7-3-2-4-20-7)13-14-11(16)21-6-9(17)15-19/h2-4,19H,5-6H2,1H3,(H,12,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKHMGRCFRTKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NO)CNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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